1-Ethyl-3-methylimidazolium dicyanamide

Descripción

Contextualization within Ionic Liquid Science and Technology

Ionic liquids (ILs) are salts that exist in a liquid state over a broad temperature range, often including room temperature. carlroth.com They are composed entirely of ions, specifically organic cations and either organic or inorganic anions. carlroth.com This ionic composition imparts a unique set of properties, such as negligible vapor pressure, high chemical stability, and non-flammability, which distinguish them from traditional volatile organic solvents. rsc.org

1-Ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431) is a prominent example of an imidazolium-based ionic liquid. The 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation is a common structural motif in ionic liquid design, and when paired with the dicyanamide ([DCA]⁻) anion, it results in a liquid with particularly low viscosity and high conductivity compared to many other ionic liquids. researchgate.netfrontiersin.orgacs.org These transport properties are crucial for applications in electrochemistry and as reaction media where efficient mass transport is required. frontiersin.org The study of [EMIM][DCA] contributes to the broader understanding of how the structure of constituent ions dictates the macroscopic properties of ionic liquids, a central theme in ionic liquid science and technology. arxiv.org

Significance of Dicyanamide Anion in Ionic Liquid Design

The choice of anion is a critical factor in tailoring the properties of an ionic liquid, and the dicyanamide anion, [N(CN)₂]⁻, imparts several desirable characteristics. [EMIM][DCA] is recognized for having one of the lowest viscosities among ionic liquids at room temperature. researchgate.net This low viscosity is largely attributed to the V-shaped and non-spherical structure of the dicyanamide anion, which leads to weaker cation-anion interactions compared to other common anions. frontiersin.orgacs.org

Research Landscape of 1-Ethyl-3-methylimidazolium Dicyanamide Systems

The research surrounding this compound is dynamic and expanding, driven by its promising properties. A significant area of investigation is its application as an electrolyte in energy storage systems. sigmaaldrich.comrsc.org Its high conductivity and wide electrochemical window are advantageous for developing safer and more efficient batteries and supercapacitors. rsc.org

Another major research focus is its use as a solvent for separation processes. Studies have demonstrated its effectiveness in developing polyvinyl alcohol-based polymeric membranes for the separation of CO₂/H₂. sigmaaldrich.comsigmaaldrich.com It has also been explored for the desulfurization of fuel oils by efficiently extracting compounds like thiophene (B33073) and dibenzothiophene. chemicalbook.com

In materials synthesis, [EMIM][DCA] is utilized for its ability to act as a solvent and sometimes as a template or catalyst. chemicalbook.comresearchgate.net Research has shown its utility in the synthesis of gold clusters and other nanomaterials, where it can influence the morphology and stability of the resulting particles. researchgate.net Additionally, its physical properties, including its phase behavior and interactions with co-solvents like water, are being extensively studied to understand its fundamental characteristics and to optimize its performance in various applications. acs.orgacs.org The glass-forming ability of [EMIM][DCA], despite the simple structures of its ions, is a subject of research, with studies suggesting that the delocalization of the anion's preferred positions around the cation hinders crystallization. arxiv.orgacs.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₁N₅ |

| Molecular Weight | 177.21 g/mol |

| Melting Point | -21 °C |

| Density | 1.10 g/cm³ |

| Viscosity | 16.8 cP |

| Electrical Conductivity | 25.3 mS/cm |

| Electrochemical Window | 3.0 V |

| Flash Point | 221 °C |

This table presents data compiled from multiple sources. sigmaaldrich.comiolitec.deroco.global

Comparative Viscosity and Conductivity of Dicyanamide-Based Ionic Liquids

| Ionic Liquid | Viscosity at 298 K (cP) | Conductivity at 298 K (mS/cm) |

| [C₂mim][N(CN)₂] (EMIM DCA) | 21 | Not specified in this source |

| [C₄mim][N(CN)₂] | 29 | 10.09 |

| [C₄m₂im][N(CN)₂] | 68 | 2.88 |

| N₄₄₄₂[N(CN)₂] | Higher than imidazoliums | 0.0508 |

| N₈₄₄₄[N(CN)₂] | Higher than imidazoliums | 0.01077 |

This table illustrates the influence of the cation structure on the transport properties of dicyanamide-based ionic liquids, with data sourced from a 2018 study. frontiersin.orgresearchgate.net

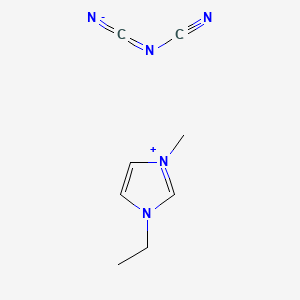

Structure

2D Structure

Propiedades

IUPAC Name |

cyanoiminomethylideneazanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2N3/c1-3-8-5-4-7(2)6-8;3-1-5-2-4/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHFCTXNDRMIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(=[N-])=NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047964 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370865-89-7 | |

| Record name | 1-Ethyl-3-methylimidazolium dicyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370865-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0370865897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with N-cyanocyanamide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1-methyl-1H-Imidazolium salt with N-cyanocyanamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 1 Ethyl 3 Methylimidazolium Dicyanamide and Its Analogues

Established Synthesis Pathways for 1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431)

The most common and established method for synthesizing 1-Ethyl-3-methylimidazolium dicyanamide is a two-step process involving quaternization followed by anion metathesis.

Step 1: Quaternization of 1-Methylimidazole (B24206)

The first step involves the synthesis of the 1-ethyl-3-methylimidazolium cation ([EMIM]⁺). This is typically achieved through the quaternization of 1-methylimidazole with an ethylating agent, most commonly an ethyl halide such as ethyl iodide or ethyl bromide. The reaction involves the nucleophilic attack of the nitrogen atom of the imidazole (B134444) ring on the ethyl group of the halide.

A general reaction scheme for this step is as follows:

1-Methylimidazole + Ethyl Halide → 1-Ethyl-3-methylimidazolium Halide

This reaction is often carried out in a suitable solvent or, in some cases, neat. The choice of solvent and reaction conditions (temperature, time) can influence the reaction rate and the purity of the resulting intermediate, 1-Ethyl-3-methylimidazolium halide.

Step 2: Anion Metathesis

The second and final step is an anion exchange reaction, also known as metathesis. In this step, the halide anion of the intermediate product is replaced by the dicyanamide anion ([DCA]⁻). A common approach is the "silver route," which utilizes a silver salt of the desired anion, in this case, silver dicyanamide (Ag[N(CN)₂]). chegg.com

The reaction proceeds as follows:

1-Ethyl-3-methylimidazolium Halide + Silver Dicyanamide → this compound + Silver Halide

The driving force for this reaction is the precipitation of the insoluble silver halide (e.g., AgI or AgBr) from the reaction mixture, which shifts the equilibrium towards the formation of the desired ionic liquid. After the reaction is complete, the silver halide precipitate is removed by filtration.

An alternative to the silver route involves the use of other dicyanamide salts, such as sodium or potassium dicyanamide. In this case, the resulting sodium or potassium halide byproduct must be separated from the ionic liquid, often through extraction or other purification techniques.

Innovative Synthetic Approaches and Process Optimization

Research into the synthesis of ionic liquids, including [EMIM][DCA], has focused on developing more efficient, cost-effective, and environmentally friendly methods.

One innovative approach is the use of microwave-assisted synthesis . biotechjournal.in Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. biotechjournal.in This technique offers a more energy-efficient pathway for the quaternization step, leading to faster production of the imidazolium (B1220033) halide intermediate. While specific studies on the microwave-assisted synthesis of [EMIM][DCA] are not extensively detailed in the provided results, the general applicability of this method to ionic liquid synthesis is well-established. biotechjournal.in

Process optimization strategies often focus on "green chemistry" principles. This includes the exploration of solvent-free reaction conditions for the quaternization step, which minimizes the use of volatile organic compounds. For analogous ionic liquids, such as 1-Ethyl-3-methylimidazolium Ethyl Sulfate, solvent-free methods have been shown to achieve high yields and purity. Additionally, optimizing factors such as the molar ratio of reactants, reaction temperature, and reaction time can lead to improved efficiency and reduced waste.

Synthesis of Derivatized this compound Compounds

The synthesis of derivatized or analogous compounds of [EMIM][DCA] involves modifying either the cation or the anion to tune the physicochemical properties of the resulting ionic liquid.

Cation Modification: The 1-ethyl-3-methylimidazolium cation can be modified by:

Varying the alkyl chain length: Instead of an ethyl group, other alkyl halides (e.g., butyl bromide, hexyl bromide) can be used in the quaternization step to introduce longer alkyl chains at the N1 position. This modification can affect properties such as viscosity, density, and hydrophobicity.

Introducing functional groups: Alkyl halides containing functional groups (e.g., hydroxyl, ether, or cyano groups) can be used to synthesize task-specific ionic liquids with tailored properties.

Anion Modification: While this article focuses on the dicyanamide anion, it is worth noting that a wide range of other anions can be introduced during the metathesis step to create a family of 1-ethyl-3-methylimidazolium-based ionic liquids. The synthesis of new 1-ethyl-3-methylimidazolium salts with other cyano-functionalized anions, such as tricyanomethanide ([C(CN)₃]⁻), has been reported. researchgate.net

Purification and Purity Assessment Techniques in Research Synthesis

The purity of ionic liquids is crucial for their performance in various applications. Therefore, rigorous purification and purity assessment are essential steps in their synthesis.

Purification Techniques:

Following synthesis, crude [EMIM][DCA] may contain unreacted starting materials, byproducts, and residual solvents. Common purification methods for imidazolium-based ionic liquids include:

Solvent Extraction: Washing the ionic liquid with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, can remove non-polar impurities. rsc.org

Activated Charcoal Treatment: This method is effective for removing colored impurities and other organic contaminants.

Drying under High Vacuum: Ionic liquids are often hygroscopic, and residual water can significantly affect their properties. Drying under high vacuum at an elevated temperature is a standard procedure to remove water. arxiv.org

Purity Assessment Techniques:

Several analytical techniques are employed to determine the purity of the synthesized [EMIM][DCA]:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the chemical structure of the cation and to detect any organic impurities. rsc.org The purity can often be estimated by comparing the integration of proton signals from the ionic liquid with those of known impurities. rsc.org

Karl Fischer Titration: This is a standard method for the quantitative determination of water content in ionic liquids. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the dicyanamide anion and to check for the absence of water by monitoring the characteristic O-H stretching vibrations. arxiv.orgacs.org

The table below summarizes the key reactants and products in the established synthesis of this compound.

| Role | Compound Name | Chemical Formula |

| Starting Material | 1-Methylimidazole | C₄H₆N₂ |

| Starting Material | Ethyl Iodide | C₂H₅I |

| Starting Material | Silver Dicyanamide | Ag[N(CN)₂] |

| Intermediate | 1-Ethyl-3-methylimidazolium Iodide | [C₆H₁₁N₂]I |

| Final Product | This compound | [C₆H₁₁N₂][N(CN)₂] |

| Byproduct | Silver Iodide | AgI |

Investigations into the Structural Organization and Phase Transitions of 1 Ethyl 3 Methylimidazolium Dicyanamide

Analysis of Crystalline Phases and Polymorphism in 1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431) Systems

1-Ethyl-3-methylimidazolium dicyanamide, [C₂C₁im][N(CN)₂], exhibits complex phase behavior, including the formation of multiple crystalline structures, a phenomenon known as polymorphism. arxiv.orgacs.orgnih.govresearchgate.net Investigations using X-ray diffraction, calorimetry, and Raman spectroscopy have confirmed the existence of at least two distinct crystalline phases. arxiv.orgacs.orgnih.govresearchgate.net

A low-temperature crystalline phase is observed to form at approximately 210 K. arxiv.orgacs.orgnih.gov This phase can be obtained either by slow cooling of the liquid or through a process of cold crystallization, where the glassy, amorphous solid is reheated. arxiv.orgacs.orgnih.govresearchgate.net Upon further heating, a second, different crystalline phase forms at around 260 K, just before the compound melts at 270 K. arxiv.orgacs.orgnih.govresearchgate.net The existence of these two polymorphs is directly linked to different conformational states of the 1-ethyl-3-methylimidazolium cation. arxiv.orgacs.orgnih.govresearchgate.net Raman spectroscopy indicates that the low-temperature crystal corresponds to a conformation where the cation's ethyl chain is planar with the imidazolium (B1220033) ring, while the high-temperature crystal is associated with a non-planar conformation. arxiv.orgacs.orgnih.gov

Table 1: Observed Phase Transition Temperatures for this compound

| Phase Transition | Approximate Temperature (K) | Description |

|---|---|---|

| Cold Crystallization | 210 K | Formation of the low-temperature crystalline phase upon reheating the glass. arxiv.orgnih.gov |

| Phase Transformation | 260 K | Formation of the high-temperature crystalline phase. arxiv.orgnih.gov |

Exploration of Glass-Forming Behavior in this compound

Despite having a low viscosity at room temperature, this compound is recognized as a glass-forming liquid. arxiv.orgacs.orgnih.govresearchgate.net This characteristic is noteworthy because liquids with relatively simple and symmetric ions, and low viscosity, typically crystallize easily upon cooling. arxiv.org The tendency of [C₂C₁im][N(CN)₂] to form a glass rather than crystallize is attributed to the complex interplay between the cation and anion. arxiv.orgacs.orgnih.gov

Quantum chemistry calculations and molecular dynamics (MD) simulations have been employed to understand the structural origin of this behavior. arxiv.orgacs.orgnih.govresearchgate.net These studies suggest that the delocalization of the dicyanamide anion's preferred positions around the cation hinders the crystallization process. arxiv.orgacs.orgnih.gov The flexibility of the cation's ethyl chain allows it to adopt different conformations, which in turn creates a varied and complex potential energy surface for the anion. arxiv.orgacs.orgnih.gov This distribution of preferred anion positions around the conformationally flexible cation disrupts the long-range order necessary for crystal lattice formation during cooling, leading to the formation of a glassy state. arxiv.orgacs.orgnih.gov

Conformational Dynamics of the 1-Ethyl-3-methylimidazolium Cation and Its Influence on Structural Arrangement

The structural arrangement and phase behavior of this compound are significantly influenced by the conformational dynamics of the [C₂C₁im]⁺ cation. arxiv.orgacs.orgnih.gov The primary source of this dynamic behavior is the rotational flexibility of the ethyl group attached to the imidazolium ring. arxiv.org Two principal conformations are particularly important: one where the ethyl group lies in the same plane as the imidazolium ring (planar) and another where it is positioned out of the plane (non-planar). arxiv.orgresearchgate.net

The polymorphism observed in this ionic liquid is a direct consequence of these distinct conformational states. arxiv.orgacs.orgnih.gov Raman spectra analysis demonstrates that the two identified crystalline phases are associated with different cation conformers. arxiv.orgacs.orgnih.gov The low-temperature polymorph is characterized by the planar cation conformation, while the high-temperature polymorph corresponds to the non-planar conformation. arxiv.orgacs.orgnih.gov In the amorphous glassy state, Raman spectra show broad bands, indicating a distribution of different [C₂C₁im]⁺ conformers coexisting within the solid. arxiv.org

Theoretical studies using Density Functional Theory (DFT) and MD simulations have further explored these dynamics. arxiv.orgacs.orgnih.gov Calculations of the free energy surfaces for the anion around both the planar and non-planar cation conformations reveal that the cation's shape significantly alters the local spatial distribution of the anion, which is fundamental to the material's glass-forming ability and polymorphism. arxiv.orgresearchgate.net

Table 2: Cation Conformation in Different Phases of [C₂C₁im][N(CN)₂]

| Phase | Cation Conformation | Method of Determination |

|---|---|---|

| Low-Temperature Crystal (~210 K) | Ethyl group is planar with the imidazolium ring. arxiv.orgacs.org | Raman Spectroscopy arxiv.orgacs.org |

| High-Temperature Crystal (~260 K) | Ethyl group is non-planar with the imidazolium ring. arxiv.orgacs.org | Raman Spectroscopy arxiv.orgacs.org |

Structural Characterization of this compound and its Mixtures via Diffraction Methods

The structural characterization of this compound has been accomplished through a combination of experimental techniques and computational simulations. arxiv.org X-ray diffraction measurements have been pivotal in confirming the crystalline nature of the solid phases and providing evidence for the existence of two distinct polymorphs. arxiv.orgacs.orgnih.gov These diffraction studies, complemented by calorimetric data, substantiate the phase transitions observed at different temperatures. arxiv.orgacs.orgnih.gov

In addition to experimental diffraction, molecular dynamics (MD) simulations have been used to provide a molecular-level picture of the liquid structure. arxiv.org These simulations, using polarizable models, have generated maps illustrating the probability of finding anions in specific locations around the cations. arxiv.orgacs.orgnih.gov The results from these simulations align with the hypothesis that the wide distribution of anion positions around the flexible cation is a key factor in the compound's glass-forming tendency. arxiv.orgacs.orgnih.gov The liquid state structure of similar ionic liquids, such as 1-ethyl-3-methylimidazolium acetate (B1210297), has also been investigated using neutron diffraction, which reveals alternating shells of anions and cations and specific in-plane interactions. researchgate.net While not performed on the dicyanamide species specifically in the cited literature, such methods are powerful tools for elucidating the detailed structural arrangement in these systems.

Spectroscopic Characterization and Elucidation of Intermolecular Interactions in 1 Ethyl 3 Methylimidazolium Dicyanamide Systems

Vibrational Spectroscopic Studies (Raman and Infrared) of 1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431)

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for investigating the molecular structure, intermolecular interactions, and conformational dynamics of 1-Ethyl-3-methylimidazolium dicyanamide, [EMIM][DCA]. These methods probe the vibrational modes of the constituent ions, providing detailed insights into the local environment and structural organization within the ionic liquid.

The C≡N stretching modes of the dicyanamide ([DCA]⁻) anion, in particular, are sensitive probes of the local ionic environment. Current time information in Washington, DC, US. Studies using ultrafast infrared spectroscopy on [EMIM][DCA] dissolved in other [EMIM]⁺-based ionic liquids have monitored the symmetric and antisymmetric C≡N stretching vibrations, which appear in the 2000–2300 cm⁻¹ range. nih.gov The most intense band, centered around 2130 cm⁻¹, is assigned to the antisymmetric C≡N stretch, while weaker modes at approximately 2190 cm⁻¹ and 2230 cm⁻¹ are attributed to the symmetric C≡N stretch and a combination band, respectively. rsc.org The vibrational population relaxation of these modes occurs on two distinct timescales, approximately 6–7 ps and 15–20 ps. nih.gov The dynamics of the [DCA]⁻ anion are largely determined by its specific interactions with the surrounding ions rather than the macroscopic viscosity of the ionic liquid. nih.govrsc.org

Direct dynamics trajectory simulations and computational spectral analysis have been used to complement experimental findings, helping to interpret the complex vibrational spectra that result from reactions and intra-ion-pair interactions within dicyanamide-based ionic liquids. jetir.org

The 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation can exist in different conformations related to the orientation of its ethyl group relative to the plane of the imidazolium (B1220033) ring. Current time information in Washington, DC, US. Quantum chemical calculations and experimental Raman spectroscopy have identified two primary conformers: a "planar" form, where the ethyl group lies in the same plane as the imidazolium ring, and a more stable "non-planar" form, where it is oriented out of the plane. Current time information in Washington, DC, US.scienceopen.comepfl.ch

Raman spectroscopy is particularly effective in distinguishing between these conformers. Current time information in Washington, DC, US. The spectral region between 200 and 500 cm⁻¹ is especially sensitive to the cation's conformation. scienceopen.comepfl.ch Studies on various [EMIM]⁺ salts have shown that specific bands can be assigned to each conformer. scienceopen.comepfl.ch The non-planar conformer is associated with bands at approximately 241, 297, 387, and 430 cm⁻¹, while a distinct band around 448 cm⁻¹ is characteristic of the planar conformer. scienceopen.comepfl.ch The presence of both sets of bands in the liquid state confirms that the two conformers exist in equilibrium. scienceopen.comepfl.ch

The relative intensities of these Raman bands are temperature-dependent, which allows for the determination of the enthalpy of conformational change. Current time information in Washington, DC, US.epfl.ch In the case of [EMIM][DCA], Raman spectra indicate that polymorphism in its crystalline states is linked to these conformers; the low-temperature crystal phase is associated with the planar cation, while a high-temperature crystalline phase involves the non-planar cation. Current time information in Washington, DC, US. The glassy, or amorphous, state of [EMIM][DCA] exhibits broad bands in the 340–500 cm⁻¹ range, indicating a distribution of different [EMIM]⁺ conformers. Current time information in Washington, DC, US.

| Vibrational Band (cm⁻¹) | Assignment | Associated Conformer | Reference |

|---|---|---|---|

| ~241, 297, 387, 430 | Cation vibrational modes | Non-planar | scienceopen.comepfl.ch |

| ~448 | Cation vibrational mode | Planar | scienceopen.comepfl.ch |

| ~2130 | Antisymmetric C≡N stretch | Dicyanamide Anion | rsc.org |

| ~2190 | Symmetric C≡N stretch | Dicyanamide Anion | rsc.org |

Vibrational spectroscopy is highly sensitive to the interactions between cations and anions. The vibrational frequencies of the anion, particularly the C≡N stretching modes in [DCA]⁻, can shift by a few wavenumbers depending on the phase (liquid, crystal I, crystal II), reflecting changes in the local environment experienced by the anion. Current time information in Washington, DC, US.

Density functional theory (DFT) calculations have been employed to map the free energy surfaces of the [DCA]⁻ anion around the [EMIM]⁺ cation, revealing how ion-ion positioning is influenced by the cation's conformation. Current time information in Washington, DC, US. For the planar [EMIM]⁺ conformer, the most energetically favorable position for the [DCA]⁻ anion is directly in front of the acidic C2-H proton of the imidazolium ring. Current time information in Washington, DC, US. When the cation adopts the non-planar conformation, steric hindrance from the ethyl group causes this preferred anion position to shift slightly to the side of the C2-H bond. Current time information in Washington, DC, US. This delocalization of preferred anion positions, coupled with the different cation conformations, is thought to be a key reason for the hampered crystallization and glass-forming ability of [EMIM][DCA]. Current time information in Washington, DC, US. Molecular dynamics simulations further support this by showing that the distribution of anions around the cation changes significantly depending on the cation's conformation. arxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for obtaining detailed information on the chemical structure, ion-ion interactions, and dynamics of ionic liquids. acs.org By analyzing parameters such as chemical shifts, coupling constants, and spin-lattice relaxation times (T₁), NMR provides insights into the molecular-level environment.

In imidazolium-based ionic liquids, the ¹H NMR chemical shift of the proton at the C2 position of the imidazolium ring (the most acidic proton) is particularly sensitive to interactions with the anion. nih.govnih.gov Hydrogen bonding between the C2-H and the anion causes a significant downfield shift. nih.gov The strength of this interaction can be modulated by factors such as temperature and the presence of co-solvents, which is reflected in changes to the C2-H chemical shift. nih.govvu.lt

¹³C NMR relaxation studies on similar [EMIM]⁺-based systems have been used to probe molecular reorientational dynamics. nih.gov By measuring the spin-lattice relaxation rates and nuclear Overhauser effect (NOE) for the carbon nuclei in the cation and anion, rotational correlation times can be determined. nih.gov These dynamic parameters provide information on how the ions tumble and move within the liquid, which can be related to the bulk viscosity of the fluid. nih.gov For instance, studies on other [EMIM]⁺ salts have used modifications of the Stokes-Einstein-Debye model to estimate the effective radius of the cation from relaxation data. nih.gov NMR relaxometry can also distinguish between different modes of motion, such as three-dimensional translational diffusion in the bulk liquid versus two-dimensional diffusion in confinement. nih.gov

While detailed, specific NMR datasets for pure [EMIM][DCA] are not extensively published in the cited literature, the principles derived from studies on closely related imidazolium systems are directly applicable. These established NMR methods are crucial for characterizing the strength of cation-anion hydrogen bonding, probing ion pairing, and quantifying the translational and rotational dynamics that govern the macroscopic properties of [EMIM][DCA]. nih.govnih.govnih.gov

X-ray Photoelectron Spectroscopy (XPS) Investigations of Surface and Interfacial Phenomena

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of the top few nanometers of a material. ste-mart.com Due to their negligible vapor pressure, ionic liquids like [EMIM][DCA] are compatible with the ultra-high vacuum conditions required for XPS analysis, making it a powerful tool for studying the liquid-vacuum interface. nih.govacs.org

XPS studies on a series of [EMIM]⁺-based ionic liquids, including [EMIM][DCA], have been conducted to investigate their electrochemical stability. epfl.ch The core-level binding energies of the constituent elements (C 1s, N 1s, O 1s, etc.) provide information about the chemical environment of the atoms. For imidazolium cations, the binding energies of the different carbon atoms can be resolved: the C2 carbon, bonded to two nitrogen atoms, typically appears at a higher binding energy than other heterocyclic carbons (C4, C5), which in turn have higher binding energies than the carbons of the alkyl chains. nih.gov

The binding energy of the cation's core electrons, such as N 1s, is sensitive to the nature of the counter-anion, reflecting the strength of the inter-ionic electrostatic interactions. nih.gov Angle-resolved XPS (ARXPS), where the takeoff angle of the photoelectrons is varied, can provide depth-profile information. rsc.org Studies on other imidazolium ionic liquids using ARXPS have unequivocally shown that the alkyl chains of the cations are preferentially oriented away from the bulk liquid and towards the surface (vacuum). rsc.org While specific XPS data for [EMIM][DCA] is limited in the provided sources, a study on the related 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]) found significant deviations from the expected stoichiometry at the surface, with a depletion of nitrogen and an enhancement of carbon and oxygen impurities in the top ~1.5 nm layer. researchgate.net This suggests that surface segregation of bulk impurities can occur. researchgate.net

| Core Level | General Binding Energy Trend for [EMIM]⁺ | Information Probed | Reference |

|---|---|---|---|

| C 1s | C2 > C4/C5 > Calkyl | Chemical environment of carbon atoms in the cation | nih.gov |

| N 1s (cation) | Varies with anion type | Strength of cation-anion electrostatic interaction | nih.gov |

| N 1s (anion) | Distinct from cation N 1s | Elemental and chemical state of the anion | epfl.ch |

UV-Vis Spectroscopy in the Study of Complex Formation and Nanoparticle Synthesis within this compound

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions. jetir.org It is a valuable technique for studying the formation of charge-transfer complexes and for characterizing the synthesis and stability of metal nanoparticles. uomustansiriyah.edu.iqnih.gov

The formation of a charge-transfer complex between an electron donor and an electron acceptor often results in a new, distinct absorption band in the UV-Vis spectrum that is not present in the spectra of the individual components. jetir.orgresearchgate.net The position and intensity of this band can be used to study the stoichiometry, formation constant, and thermodynamic properties of the complex. nih.gov

In the context of [EMIM][DCA], UV-Vis spectroscopy has been successfully employed to characterize the formation of gold nanoparticles. scienceopen.com The synthesis, performed by mixing tetrachloroauric acid with the ionic liquid, results in the formation of ultra-small gold clusters (approximately 1.15 nm in diameter). scienceopen.com The formation and stability of these nanoparticles are monitored by the appearance and characteristics of the surface plasmon resonance (SPR) band in the UV-Vis spectrum. scienceopen.comuomustansiriyah.edu.iq For gold nanoparticles, this SPR band typically appears in the 500-550 nm region. uomustansiriyah.edu.iq The shape and position of the SPR peak provide information about the size, shape, and aggregation state of the nanoparticles. researchgate.netnih.gov In the [EMIM][DCA] system, the resulting gold nanoparticle dispersions were found to be stable for over two years. scienceopen.com A separate study attempting to synthesize molybdenum nanoparticles in various ionic liquids, including [EMIM][DCA], also utilized UV-Vis spectroscopy to monitor the reaction. researchgate.net

Electrochemical Behavior and Applications of 1 Ethyl 3 Methylimidazolium Dicyanamide As an Electrolyte

Electrochemical Stability Window Determinations in 1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431)

The electrochemical stability window (ESW) is a critical parameter for an electrolyte, as it defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. For 1-ethyl-3-methylimidazolium dicyanamide, the electrochemical window has been reported to be approximately 3.0 V. roco.global This wide potential window makes it a suitable electrolyte for various electrochemical processes, including the electrodeposition of metals and for use in energy storage devices where high operating voltages are desirable. 360iresearch.comnih.gov The ESW is determined by the oxidation potential of the dicyanamide anion and the reduction potential of the 1-ethyl-3-methylimidazolium cation. jcesr.org

Table 1: Electrochemical Stability Window of this compound

| Parameter | Value |

| Electrochemical Window (ECW) | 3.0 V |

Electrodeposition Studies Utilizing this compound as a Medium

The unique properties of this compound make it an excellent medium for the electrodeposition of various metals and alloys. Its ability to dissolve a wide range of metal salts and its wide electrochemical window are particularly advantageous for these applications.

The high solubility of copper salts in this compound makes it an attractive electrolyte for copper deposition. researchgate.net Studies have shown that continuous and nanocrystalline copper films can be obtained from this ionic liquid. researchgate.net For instance, the solubility of copper(I) chloride (CuCl) and copper(II) chloride (CuCl2) in this ionic liquid are 1.1 M and 0.9 M, respectively. researchgate.net The low viscosity of EMIM-DCA compared to other ionic liquids enhances mass transport and the kinetics of the electrodeposition process. researchgate.net The electrodeposition of copper from a CuCl/[EMIM][N(CN)2] solution at low overpotentials results in the formation of continuous nanocrystalline films. researchgate.net

The electrodeposition of nickel from this compound has been investigated on various substrates, including glassy carbon and polycrystalline copper electrodes. ncku.edu.twresearchgate.net In this ionic liquid, Nickel(II) ions react with the dicyanamide anions to form a [Ni(DCA)4]2- complex anion. ncku.edu.twresearchgate.net This complex can then be reduced to metallic nickel in a single-step electron transfer process. ncku.edu.twresearchgate.net The morphology of the resulting nickel deposits is highly dependent on the deposition potential. ncku.edu.twresearchgate.net For example, the roughness of the nickel-deposited surface increases as the deposition potential becomes more negative. ncku.edu.twresearchgate.net Furthermore, X-ray diffraction studies have revealed that the grain size of the nickel deposits decreases with a more negative deposition potential. ncku.edu.twresearchgate.net

Table 2: Influence of Deposition Potential on Nickel Electrodeposits in this compound

| Deposition Potential | Morphology | Grain Size |

| Decreasing (more negative) | Increased surface roughness | Decreasing |

The mechanism of metal electrodeposition in this compound has been elucidated for both copper and nickel. For copper deposition from a CuCl/[EMIM][N(CN)2] solution, the process occurs through a three-dimensional progressive nucleation and growth mechanism. researchgate.net

Similarly, the electrodeposition of nickel onto both glassy carbon and copper substrates follows a three-dimensional progressive nucleation with diffusion-controlled growth. ncku.edu.twresearchgate.net This indicates that the rate of nickel deposition is limited by the diffusion of the [Ni(DCA)4]2- complex to the electrode surface.

Investigations of this compound in Electrochemical Energy Storage Devices

The wide electrochemical window and good ionic conductivity of this compound make it a promising electrolyte for electrochemical energy storage devices, such as supercapacitors. 360iresearch.comnih.gov

Research has demonstrated the excellent performance of this compound as an electrolyte for manganese oxide (MnO2) based pseudocapacitors. researchgate.netrsc.orgncku.edu.tw In this aprotic and low-viscosity ionic liquid, anodically deposited MnO2 electrodes exhibit ideal pseudocapacitive behavior. researchgate.netrsc.orgncku.edu.tw A specific capacitance of 72 F/g has been measured at a sweep rate of 5 mV/s. researchgate.netrsc.orgncku.edu.tw

A key advantage of using this ionic liquid is the wide operating potential window of up to 2 V, which is double that of traditional aqueous electrolytes. researchgate.netrsc.org Moreover, the MnO2 electrode demonstrates excellent electrochemical stability in EMIM-DCA, with negligible capacitance decay after 600 redox cycles. researchgate.netrsc.orgncku.edu.tw X-ray photoelectron spectroscopy (XPS) analyses have revealed that the dicyanamide anion (DCA-), rather than the 1-ethyl-3-methylimidazolium cation (EMI+), is the primary working ion that intercalates into the manganese oxide structure to compensate for the change in the manganese oxidation state during charging and discharging. researchgate.netrsc.org

Table 3: Performance of MnO2 Pseudocapacitor in this compound Electrolyte

| Parameter | Value |

| Specific Capacitance (at 5 mV/s) | 72 F/g |

| Operating Potential Window | 2 V |

| Cycling Stability (after 600 cycles) | Minimal decay |

| Primary Working Ion | Dicyanamide anion (DCA-) |

Charge Storage Mechanisms in Supercapacitors with this compound

The primary charge storage mechanism in supercapacitors utilizing this compound ([EMIm][DCA]) as an electrolyte is the formation of an electric double layer (EDL) at the interface between the electrode material and the electrolyte. This process is physical rather than chemical, involving the accumulation of ions at the electrode surface without faradaic reactions. When a voltage is applied, the cations, 1-Ethyl-3-methylimidazolium ([EMIm]⁺), migrate to the negatively charged electrode (cathode), while the anions, dicyanamide ([DCA]⁻), move towards the positively charged electrode (anode). This separation of charges creates two layers of charge, akin to a conventional capacitor, but on a much smaller, molecular scale.

The structure of the EDL in ionic liquids like [EMIm][DCA] is complex. It is generally understood that the ions form distinct layers at the electrode surface. The orientation of the imidazolium (B1220033) cations at the electrode surface can be influenced by the surface charge and the nature of the electrode material. For instance, the imidazolium rings may adopt a parallel orientation to a graphene electrode surface, which can affect the packing density of the ions and, consequently, the capacitance. The charge storage is highly dependent on the efficient transport and arrangement of these ions within the porous structure of the electrodes, which are often made of high-surface-area materials like activated carbon. The charging dynamics are largely governed by the desorption of co-ions from the electrode surface and the adsorption of counter-ions.

Molecular dynamics simulations have provided insights into the charging mechanisms of ionic liquid-based supercapacitors. These studies suggest that the charging process is closely linked to the rearrangement of the ionic layer structure at the electrode-electrolyte interface. The movement of ions perpendicular to the electrode surface is a key factor in the charging process. Contrary to some conventional views, the contribution of ions from the bulk electrolyte to the stored charge is as significant as that of the ions directly adjacent to the electrode surface.

The performance of electric double-layer capacitors (EDLCs) using [EMIm][DCA] has been evaluated. For instance, solid-state EDLCs fabricated with activated carbon electrodes and a gel polymer electrolyte containing [EMIm][DCA] have demonstrated good cycling stability, retaining a significant portion of their initial capacitance after thousands of charge-discharge cycles.

Suitability for Secondary Zinc-Air Battery Applications

This compound has emerged as a promising electrolyte for secondary (rechargeable) zinc-air batteries due to its favorable electrochemical properties that address some of the key challenges associated with traditional aqueous electrolytes. The primary issues in rechargeable zinc-air batteries include dendrite formation on the zinc anode during charging, which can lead to short circuits, and the evaporation of aqueous electrolytes, which limits the battery's lifespan.

Ionic liquids like [EMIm][DCA] offer a wider electrochemical stability window and lower volatility compared to aqueous electrolytes, which can help mitigate cell dry-out. Research has shown that [EMIm][DCA] can support efficient and reversible electrochemistry of the Zn⁰/Zn²⁺ couple. The imidazolium-based ionic liquid has been found to be favorable for the deposition and stripping of zinc metal.

Studies on symmetric Zn|Zn cells using an [EMIm][DCA]-based electrolyte have demonstrated good cycling performance. For example, a system containing 3 wt% H₂O and 9 mol% Zn(dca)₂ in [C₂mim][dca] (an alternative notation for [EMIm][DCA]) was able to sustain over 90 cycles at a current density of 0.1 mA cm⁻². In contrast, a similar system based on a pyrrolidinium dicyanamide ionic liquid achieved only 15 cycles at a lower current density. This suggests that the imidazolium cation plays a beneficial role in the zinc electrochemistry. The presence of a small amount of water in the ionic liquid can influence the morphology of the deposited zinc, potentially leading to non-textured, rounded deposits which are less prone to forming dendrites.

The use of aprotic ionic liquids can also suppress the hydrogen evolution reaction, which is a common parasitic reaction in aqueous electrolytes that leads to lower current efficiency and corrosion of the zinc electrode. By creating a more stable environment for the zinc anode, this compound can contribute to a longer cycle life and improved safety of secondary zinc-air batteries.

Electrocatalysis and Electrochemical Conversions in this compound Media

This compound serves as a versatile medium for various electrocatalytic and electrochemical conversion processes. Its unique physicochemical properties, such as a wide electrochemical window, good ionic conductivity, and the ability to dissolve a range of reactants, make it an attractive alternative to conventional organic solvents.

Carbon Dioxide Electroreduction in this compound

The electrochemical reduction of carbon dioxide (CO₂) into value-added chemicals and fuels is a key area of research for sustainable energy technologies. Imidazolium-based ionic liquids, including this compound, have been shown to be effective electrolytes and co-catalysts for this process.

The mechanism of CO₂ electroreduction in the presence of the 1-ethyl-3-methylimidazolium ([EMIm]⁺) cation is believed to involve the formation of a complex between the imidazolium cation and the CO₂ molecule at the catalyst surface. This interaction can lower the energy barrier for the initial electron transfer to CO₂, a critical step in its activation. This co-catalytic role of the [EMIm]⁺ cation can lead to a reduction in the overpotential required for the reaction, making the process more energy-efficient.

| Parameter | Value | Reference Electrode |

| CO₂ Reduction Onset Potential in [emim][EtSO₄] | -1.8 V | Fc/Fc⁺ |

| Maximum Faradaic Efficiency for CO in [EMIM][2-CNpyr] | >94% | Ag/Ag⁺ |

| Partial Current Density for CO in [EMIM][2-CNpyr] | ~ -1.8 mA/cm² at -2.1 V | Ag/Ag⁺ |

Gas Absorption and Separation Performance of 1 Ethyl 3 Methylimidazolium Dicyanamide

Absorption Mechanisms of CO2, H2S, and CH4 in 1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431)

Computational studies, specifically molecular dynamics (MD) simulations, have provided significant insights into the absorption mechanisms of various gases in 1-ethyl-3-methylimidazolium dicyanamide. researchgate.net Research reveals distinct behaviors for carbon dioxide (CO2), hydrogen sulfide (B99878) (H2S), and methane (B114726) (CH4) when interacting with this ionic liquid.

CO2 exhibits a pronounced affinity for the interface of [EMIM][DCA] rather than its bulk phase. researchgate.netmdpi.com This suggests that the initial capture of CO2 molecules occurs predominantly at the gas-liquid surface. In contrast, H2S demonstrates facile penetration, readily moving from the interface into the bulk of the ionic liquid. researchgate.net Methane shows limited interaction, with a tendency to remain near the interface and exhibiting restricted penetration into the bulk liquid. researchgate.net These differing absorption pathways are fundamental to the selectivity of [EMIM][DCA] in gas mixtures. The interactions are primarily physical (physisorption), as indicated by thermodynamic data showing the process is mildly exothermic. researchgate.net

Experimental and Computational Studies on CO2 Solubility and Diffusivity

The solubility and diffusivity of CO2 in this compound have been quantified through various experimental and computational methods. Experimental solubility of CO2 has been determined using volumetric techniques at temperatures ranging from 298.0 to 373.2 K and pressures up to 300.0 kPa. acs.org These studies show that, like in most physical solvents, CO2 solubility in [EMIM][DCA] increases with rising pressure and decreases with higher temperatures. researchgate.net

The Krichevsky–Kasarnovsky (K-K) model has been successfully used to correlate solubility data and calculate Henry's law constants. researchgate.netacs.org Further analysis of the temperature dependence of these constants allows for the calculation of thermodynamic properties such as the Gibbs free energy, enthalpy, and entropy of absorption. acs.org Density Functional Theory (DFT) calculations have also been employed to provide a molecular-level understanding of the interactions between CO2 and the ionic liquid, corroborating the experimental solubility findings. acs.org

Diffusivity has been measured using the isochoric pressure drop method. researchgate.net These studies have found that while increasing temperature is unfavorable for CO2 solubility, it enhances CO2 diffusivity. researchgate.net

| Temperature (K) | Pressure (kPa) | CO2 Mole Fraction | Reference |

| 298.15 | 101.3 | 0.041 | acs.org |

| 313.15 | 101.3 | 0.031 | acs.org |

| 333.15 | 101.3 | 0.023 | acs.org |

| 303.15 | ~130-360 | N/A (Henry's Law Constant Measured) | researchgate.net |

| 313.15 | ~130-360 | N/A (Henry's Law Constant Measured) | researchgate.net |

| 323.15 | ~130-360 | N/A (Henry's Law Constant Measured) | researchgate.net |

Note: The table presents a selection of data points to illustrate trends. For precise values and a comprehensive dataset, please refer to the cited literature.

Role of Anionic Composition in Gas Uptake and Selectivity

The dicyanamide ([DCA]⁻) anion plays a crucial role in the gas absorption characteristics of this compound. The anion's structure and its interaction with gas molecules significantly influence both gas uptake and selectivity. researchgate.net Studies comparing different ionic liquids with the same 1-ethyl-3-methylimidazolium ([EMIM]⁺) cation but different anions have demonstrated that the anion has a stronger influence on CO2 solubility than the cation. researchgate.netscispace.com

Membrane-Based Gas Capture Systems Incorporating this compound

This compound has been effectively utilized in various membrane-based gas capture systems, including supported ionic liquid membranes (SILMs) and as an absorbent in membrane contactors. scispace.com In membrane contactors, [EMIM][DCA] serves as a liquid absorbent. researchgate.netresearchgate.net Studies on coupled absorption/desorption cycles have shown that systems using [EMIM][DCA] can retain significant absorption efficiency over extended operation times. researchgate.netresearchgate.net Modeling of hollow fiber membrane contactors (HFMCs) indicates that among several tested ionic liquids, [EMIM][DCA] provides the best performance and the longest operational lifetime for CO2 capture. msrjournal.com

In another approach, [EMIM][DCA] has been incorporated into polymer membranes. For example, it has been blended with cellulose (B213188) acetate (B1210297) to create membranes for CO2/CH4 and CO2/N2 separation. nih.gov The ionic liquid's role in these composite membranes is to enhance CO2 separation performance through active diffusivity. nih.gov Research on SILMs has also explored the gas permeation properties of [EMIM][DCA], showing its potential for separating CO2 from N2 and CH4. scispace.com

| Gas | Permeability (Barrer) | CO2/N2 Selectivity | CO2/CH4 Selectivity | Reference |

| CO2 | 260 | 26 | 13 | scispace.com |

| N2 | 10 | - | - | scispace.com |

| CH4 | 20 | - | - | scispace.com |

Note: Permeability and selectivity data are for pure [EMIM][DCA] in a supported ionic liquid membrane (SILM) configuration under specific experimental conditions. 1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹.

Corrosion Inhibition Capabilities of 1 Ethyl 3 Methylimidazolium Dicyanamide

Assessment of Corrosion Inhibition Efficiency on Steel Surfaces

Studies have demonstrated that 1-ethyl-3-methylimidazolium (B1214524) dicyanamide (B8802431), also referred to as EMIM DCA, significantly reduces the corrosion rate of steel. Its effectiveness is directly related to its concentration in the corrosive medium. researchgate.net Research conducted in a 0.2 M HCl solution showed that as the concentration of the inhibitor increases, the corrosion rate of carbon steel decreases substantially. researchgate.net

For instance, at 25°C, the corrosion rate without the inhibitor was 0.9356 g/m² hour. With the addition of EMIM DCA, this rate dropped to as low as 0.05392 g/m² hour, achieving a protection effectiveness of 94.24% at a concentration of 0.4 mL/L. researchgate.net Surface analysis has confirmed that the inhibitor forms a successful protective film on mild steel, which can last for extended periods, such as 120 hours of exposure to 0.1 M H₂SO₄. researchgate.net

Potentiodynamic polarization studies reveal that 1-ethyl-3-methylimidazolium dicyanamide acts as a mixed-type inhibitor. researchgate.netresearchgate.net This means it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netmdpi.com

Table 1: Corrosion Rate and Inhibition Efficiency of EMIM DCA on Carbon Steel in 0.2 M HCl at 25°C

| Inhibitor Concentration (mL/L) | Corrosion Rate (g/m² hour) | Inhibition Efficiency (%) |

|---|---|---|

| 0 | 0.9356 | - |

| 0.1 | 0.2113 | 77.41 |

| 0.2 | 0.1192 | 87.26 |

| 0.4 | 0.0539 | 94.24 |

Data sourced from a study on the influence of this compound on the corrosion resistance of carbon steel. researchgate.net

Adsorption Mechanisms of this compound on Metal Substrates

The protective action of this compound is attributed to its adsorption onto the metal surface, forming a barrier against the corrosive environment. researchgate.net The adsorption process of this inhibitor on steel surfaces is consistent with the Langmuir adsorption isotherm model. researchgate.net This model assumes the formation of a monolayer of the inhibitor on the metal surface.

The mechanism of film formation is believed to be a competitive chemisorption process. researchgate.net Studies focusing on the potential of zero charge (Epzc) indicate that the dicyanamide anion ([N(CN)₂]⁻) plays a predominant role in the formation of the protective film. researchgate.net The ionic liquid contains polar functional groups and electron-rich centers which facilitate the chemical interaction and adsorption onto the steel. researchgate.net This interaction is further confirmed by techniques like Ultraviolet-visible spectroscopy, which show a chemical interaction between the ionic liquid and the metal surface. researchgate.net During this process, the inhibitor molecules displace pre-adsorbed water or other ions from the metal surface, effectively shielding it from corrosion. researchgate.net

Influence of Environmental Parameters (e.g., pH, Temperature) on Inhibition Performance

Environmental factors, particularly temperature, have a notable effect on the corrosion inhibition performance of this compound. Research indicates that an increase in temperature can lead to a decrease in the inhibitor's protective effectiveness. researchgate.net

In one study, as the temperature of the 0.2 M HCl solution was raised from 25°C to 35°C, the corrosion rate of carbon steel increased even in the presence of the inhibitor. researchgate.net Consequently, the inhibition efficiency of EMIM DCA at a concentration of 0.4 mL/L decreased from 94.24% at 25°C to 91.63% at 35°C. researchgate.net This reduction in efficiency at higher temperatures is generally attributed to the desorption of the inhibitor molecules from the metal surface. mdpi.com Despite this, some studies note that the influence of temperature on the inhibition efficiency is relatively minor. researchgate.net

Table 2: Effect of Temperature on Corrosion Rate and Inhibition Efficiency of EMIM DCA (0.4 mL/L) in 0.2 M HCl

| Temperature (°C) | Corrosion Rate (g/m² hour) | Inhibition Efficiency (%) |

|---|---|---|

| 25 | 0.0539 | 94.24 |

| 35 | 0.0838 | 91.63 |

Data sourced from a study on the influence of this compound on the corrosion resistance of carbon steel. researchgate.net

While pH is a critical factor in corrosion processes, specific studies detailing its influence on the performance of this compound are not widely available in the reviewed literature. However, research on similar imidazolium-based ionic liquids has shown that pH can significantly alter the corrosion and inhibition mechanisms. rsc.org

Development of Hybrid Corrosion Inhibitor Systems Based on this compound

To enhance the protective capabilities and control the release of this compound, research has explored its incorporation into hybrid inhibitor systems. researchgate.net One approach involves encapsulating a similar ionic liquid, (1-(2-hydroxyethyl)-3-methylimidazolium dicyanamide, within a zeolite imidazolate framework-8 (ZIF-8) nanocarrier. researchgate.net This method aims to create a pH-responsive system where the inhibitor is released in response to changes in the local environment's acidity, providing protection when it is most needed. researchgate.net

Another strategy involves integrating the inhibitor into a polymer coating. researchgate.net Specifically, this compound has been successfully fixed within a polypyrrole film. This composite film can then be applied to a steel surface as a highly protective coating, combining the barrier properties of the polymer with the active inhibition of the ionic liquid. researchgate.net

Catalytic Applications and Reaction Media Investigations of 1 Ethyl 3 Methylimidazolium Dicyanamide

1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431) as a Solvent and Base Catalyst in Organic Transformations

1-Ethyl-3-methylimidazolium dicyanamide, [EMIM][DCA], is an ionic liquid recognized for its dual functionality in organic synthesis, acting as both a reaction medium and a catalyst. lookchem.com Its unique physicochemical properties, including high thermal stability, low volatility, and excellent solvation capabilities, make it a versatile agent in various chemical transformations. lookchem.comchemimpex.com This dual role is particularly evident in reactions such as the O-acetylation of alcohols and carbohydrates, where it serves as a solvent and an active base catalyst. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Polymerization Initiation Mechanisms in Epoxy Resin Systems with this compound

This compound has been extensively investigated as a thermally latent initiator for the polymerization of epoxy resins. researchgate.net Its role is complex, often involving multiple reaction pathways that can be influenced by factors such as temperature and the presence of other curing agents. researchgate.net When used in epoxy formulations, [EMIM][DCA] can trigger several curing reactions, including adduct formation and anionic homopolymerization, particularly at elevated temperatures. researchgate.net

Research indicates that both the imidazolium (B1220033) cation and the dicyanamide anion can participate in the initiation process. nih.gov The mechanism can involve the deprotonation of the imidazolium ring, particularly at the C2 position, to form a carbene species that subsequently attacks the epoxy ring. bohrium.com Alternatively, the dicyanamide anion can act as a nucleophile, directly opening the epoxide ring to initiate anionic polymerization. bohrium.com

Differential scanning calorimetry (DSC) studies have revealed that the curing of epoxy resins with [EMIM][DCA] can exhibit multiple polymerization peaks, suggesting distinct reaction pathways. nih.gov For instance, in one study, two polymerization peaks were observed, attributed to initiation by the cation and the anion, respectively. nih.gov The concentration of the ionic liquid can also influence the curing behavior and the properties of the final polymer network. researchgate.net Compared to other ionic liquids, [EMIM][DCA] is among the most thermally stable and initiates reactions at higher temperatures, which is characteristic of a latent curing agent. bohrium.com

The table below presents thermal curing data for an epoxy resin system with varying concentrations of this compound, illustrating the presence of two distinct polymerization peaks.

| Concentration (phr) | Peak Polymerization Temperature (Tmax) - Peak 1 (°C) | Peak Polymerization Temperature (Tmax) - Peak 2 (°C) | Total Enthalpy (ΔH) (J/g) |

|---|---|---|---|

| 6 | 146 | 193 | 98 |

Data sourced from reference nih.gov. Note: phr stands for parts per hundred parts of resin.

Green Chemistry Perspectives in Catalysis with this compound

From a green chemistry standpoint, this compound offers several advantages as a catalyst and reaction medium. chemimpex.com Its negligible vapor pressure and high thermal stability significantly reduce the environmental and health hazards associated with volatile organic compounds (VOCs) typically used as solvents in chemical processes. lookchem.com360iresearch.com This inherent property minimizes solvent loss to the atmosphere and creates a safer operating environment.

The versatility of [EMIM][DCA] allows it to serve multiple functions within a single process—acting as a solvent, catalyst, and extractant—which aligns with the green chemistry principle of process intensification. lookchem.comchemicalbook.com By combining these roles, it can lead to more efficient reaction kinetics, simplify process design, reduce waste generation, and lower energy consumption. researchandmarkets.com Furthermore, the potential for recycling and reuse of ionic liquids like [EMIM][DCA] is another key advantage, contributing to more sustainable chemical manufacturing. iolitec.de

Its application extends to biomass processing, where it plays a role in the conversion of biomass into biofuels and other valuable chemicals, highlighting its potential to facilitate the transition to a bio-based economy. chemimpex.com The use of [EMIM][DCA] in catalysis exemplifies a shift toward more sustainable chemical technologies that minimize environmental impact while enhancing process efficiency. chemimpex.comresearchandmarkets.com

Theoretical and Computational Investigations of 1 Ethyl 3 Methylimidazolium Dicyanamide Systems

Quantum Chemical Calculations (Density Functional Theory) of Ionic Pairs and Conformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in probing the fundamental interactions and conformational landscape of [EMIM][DCA] ion pairs. These calculations provide a detailed picture of the electronic structure and energetics of the system.

DFT calculations have been employed to construct free energy surfaces of the dicyanamide (B8802431) anion around the 1-ethyl-3-methylimidazolium (B1214524) cation. arxiv.org These surfaces reveal the preferred locations of the anion relative to the cation. For the planar conformation of the [EMIM]⁺ cation, where the ethyl group lies in the plane of the imidazolium (B1220033) ring, the most favorable position for the dicyanamide anion is in front of the C2 hydrogen atom. arxiv.org However, for the non-planar conformation of the cation, this preferred position shifts slightly to the side of the C2 hydrogen due to steric hindrance from the out-of-plane ethyl group. arxiv.org

The interaction between the cation and anion is a complex interplay of electrostatic forces, hydrogen bonding, and dispersion interactions. The primary interaction site on the [EMIM]⁺ cation for anions is the acidic proton at the C2 position of the imidazolium ring. nih.gov However, other protons on the cation also exhibit significant affinities for the anion. researchgate.net The strength of these interactions can be influenced by the conformation of the cation's ethyl chain. arxiv.org This synergistic effect between the flexible ethyl group and the diffuse distribution of the anion around the cation is thought to be a reason for the glass-forming ability of [EMIM][DCA]. arxiv.orgacs.org

The binding energies of these ion pairs are significant, indicating strong interactions. While specific values for [EMIM][DCA] are not detailed in the provided results, studies on similar [EMIM]⁺ based ionic liquids reveal that cation-anion interactions involve a complex mixture of long-range ionic character and surprisingly high covalent contributions. researchgate.net

Table 1: DFT Calculation Parameters for [EMIM][DCA] Ion Pair Analysis

| Parameter | Details | Source |

| Computational Method | Density Functional Theory (DFT) | arxiv.org |

| Functional/Basis Set | CAM-B3LYP/Def2-TVZPD | arxiv.org |

| System Studied | Gas phase ionic pair | arxiv.org |

| Anion Position Grid | 92-point grid on a spherical shell | arxiv.org |

| Sphere Radius | 5.55 Å centered on the N3 atom of the cation | arxiv.org |

Molecular Dynamics Simulations for Understanding Structural and Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful tool to explore the collective behavior and time-dependent properties of [EMIM][DCA] in the liquid state. These simulations provide a dynamic picture of the ionic liquid's structure and how its constituent ions move and interact over time.

MD simulations of liquid [EMIM][DCA], often employing polarizable force fields, have been used to generate maps of the anion distribution around the cation. arxiv.org The results from these simulations are consistent with DFT calculations, showing that the preferred positions for the dicyanamide anions are widely spread around the [EMIM]⁺ cation. arxiv.org This delocalization of the anion's preferred positions, influenced by the different conformations of the cation's ethyl chain, is a key factor in hindering crystallization and promoting the glass-forming nature of this ionic liquid. arxiv.orgacs.org

While specific studies on gas absorption mechanisms in neat [EMIM][DCA] were not found, simulations on similar imidazolium-based ionic liquids provide valuable insights. For instance, simulations of gas absorption in 1-n-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)amide confined in silica (B1680970) pores show that gas molecules like CO₂, N₂, and H₂ tend to be absorbed in regions of low ionic liquid density. nih.gov This suggests that in [EMIM][DCA], gas molecules would likely occupy voids within the liquid structure, with their solubility and diffusion being influenced by the local arrangement of cations and anions.

Quasi-classical direct dynamics trajectory simulations have been crucial in unraveling the complex decomposition pathways of [EMIM][DCA]. cuny.edunih.gov These simulations, often initiated at high temperatures to accelerate reactions, reveal multiple competing dissociation pathways. cuny.edunih.gov The trajectories show that the initial steps in the thermal decomposition of [EMIM][DCA] involve either proton transfer or alkyl abstraction. nih.govresearchgate.net

One significant pathway is the transfer of the acidic C2 proton from the [EMIM]⁺ cation to the dicyanamide anion, leading to the formation of an N-heterocyclic carbene and the corresponding acid. cuny.edunih.gov Another major pathway involves the Sₙ2-type abstraction of the ethyl or methyl group from the cation by the dicyanamide anion, resulting in the formation of neutral alkylimidazole species. cuny.edunih.gov These trajectory simulations provide the foundational information needed for more quantitative kinetic modeling. cuny.edu

Table 2: Key Decomposition Pathways of [EMIM][DCA] Identified by Trajectory Simulations

| Pathway | Description | Products | Source |

| Proton Transfer | Transfer of the C2 proton from the cation to the anion. | N-heterocyclic carbene and Dicyanamidic acid | cuny.edunih.gov |

| Sₙ2 Alkyl Abstraction | Nucleophilic attack by the anion on the cation's alkyl groups. | 1-Ethylimidazole, 1-Methylimidazole (B24206), and Alkyl-dicyanamide | cuny.edunih.gov |

Statistical Modeling (e.g., RRKM Theory) of Decomposition Mechanisms and Kinetics

To move from the qualitative picture provided by trajectory simulations to a quantitative understanding of decomposition kinetics, statistical theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory are employed. This theory allows for the calculation of unimolecular reaction rates based on the properties of the energized ionic liquid and the transition states for different reaction pathways. cuny.edunih.gov

By combining the reaction pathways identified through trajectory simulations with transition state structures determined by DFT calculations, RRKM theory can be used to model the decomposition of [EMIM][DCA]. cuny.edunih.gov This modeling predicts the branching ratios of different products and how they change with temperature. cuny.edunih.gov For energized [EMIM][DCA], RRKM modeling confirms that the initial decomposition is dominated by the formation of an N-heterocyclic carbene via C2 proton transfer and the evolution of methylimidazole and ethylimidazole through Sₙ2 alkyl abstraction by the dicyanamide anion. cuny.edunih.govresearchgate.net This integrated approach of dynamics simulations and statistical modeling provides a powerful framework for understanding and predicting the thermal stability and decomposition products of [EMIM][DCA]. cuny.edunih.gov

Computational Fluid Dynamics (CFD) Modeling in Gas Absorption Processes

Computational Fluid Dynamics (CFD) has emerged as a powerful tool for simulating and analyzing the performance of 1-ethyl-3-methylimidazolium dicyanamide, [EMIM][DCA], in gas absorption applications, particularly for carbon dioxide (CO₂) capture. These simulations provide detailed insights into fluid flow, mass transfer, and reaction kinetics within absorption systems, facilitating process optimization and design.

One area of application is in hollow fiber membrane contactors (HFMCs). A numerical model based on CFD simulations was developed to estimate the separation percentage of CO₂ using [EMIM][DCA] in an HFMC. The model's predictions showed strong agreement with experimental data, with an absolute relative error of less than 5%. researchgate.net Such models are crucial for evaluating and comparing the efficiency of different ionic liquids for CO₂ separation under various operating conditions. researchgate.net

Another notable application of CFD is in the modeling of CO₂ removal from inhalational anesthesia systems. Research has utilized COMSOL Multiphysics, a finite element analysis software, to solve the continuity, fluid flow, and diffusion equations governing the absorption process. mdpi.com In these simulations, [EMIM][DCA] was selected as the absorbent due to its high thermal stability, moderate viscosity and surface tension, and high CO₂ diffusion coefficient. mdpi.com The CFD models have demonstrated that [EMIM][DCA] can almost completely absorb CO₂ over a period of 1000 seconds. mdpi.com These simulations often incorporate wavelength-dependent properties of CO₂'s infrared radiation absorption, with absorption coefficients calculated using spectral databases like HITRAN. mdpi.com The accuracy of these CFD simulations is validated through mesh sensitivity analysis, ensuring that the results are independent of the computational grid size. mdpi.com

The table below summarizes key parameters and findings from CFD studies on CO₂ absorption using [EMIM][DCA].

| Parameter | Hollow Fiber Membrane Contactor (HFMC) | Inhalational Anesthesia System |

| Simulation Software | Custom Numerical Model | COMSOL Multiphysics |

| Governing Equations | Mass Transfer, Fluid Dynamics | Continuity, Fluid Flow, Diffusion |

| Key Findings | Model predictions agree with experimental data (ARE < 5%) researchgate.net | Almost complete CO₂ absorption within 1000 seconds mdpi.com |

| Validation | Comparison with experimental results researchgate.net | Mesh sensitivity analysis mdpi.com |

Modeling of Structure–Performance Relationships in Diverse Applications

Modeling the relationship between the molecular structure of this compound and its performance in various applications is crucial for designing tailored ionic liquids. These computational approaches range from quantum chemical calculations to machine learning models.

One approach involves using molecular dynamics (MD) simulations to investigate absorption mechanisms at the molecular level. For instance, MD simulations have been employed to study the absorption of gases like CO₂, hydrogen sulfide (B99878) (H₂S), and methane (B114726) (CH₄) in [EMIM][DCA]. researchgate.net These simulations provide insights into the interactions between the ionic liquid and the gas molecules, revealing affinities for different regions of the ionic liquid, such as the interface versus the bulk. researchgate.net

In the context of thermal stability, quasi-classical, direct dynamics trajectories have been calculated to understand the decomposition mechanisms of [EMIM][DCA]. nih.gov These simulations, often performed using density functional theory (DFT), can identify multiple dissociation pathways. nih.gov The results from these dynamic simulations are then used in statistical models, such as the Rice-Ramsperger-Kassel-Marcus (RRKM) theory, to determine unimolecular reaction rates and predict product branching ratios at different temperatures. nih.gov This combined approach of dynamics simulations and statistical modeling provides a detailed understanding of the thermal decomposition process, linking the molecular structure to the ionic liquid's stability. nih.gov

Furthermore, machine learning techniques have been applied to model the relationship between the anionic structure of ionic liquids and their physical properties, such as gas-ionic liquid partition coefficients. acs.org By creating datasets with a constant cation, like 1-ethyl-3-methylimidazolium, and varying the anion, researchers can use multiple linear regression models and machine learning to quantify the influence of the anion's structure on the partitioning behavior of organic solutes. acs.org This approach is valuable for designing ionic liquids with specific solvent properties for various industrial processes. acs.org

The following table presents different modeling techniques and their applications in understanding the structure-performance relationships of [EMIM][DCA].

| Modeling Technique | Application | Key Insights |

| Molecular Dynamics (MD) Simulations | Gas absorption mechanisms researchgate.net | Reveals affinities of gas molecules for different regions of the ionic liquid researchgate.net |

| Direct Dynamics Trajectories & RRKM Theory | Thermal decomposition nih.gov | Identifies dissociation pathways and predicts product branching ratios nih.gov |

| Machine Learning & Multiple Linear Regression | Gas-ionic liquid partition coefficients acs.org | Quantifies the relationship between anionic structure and partitioning behavior of solutes acs.org |

Integration of 1 Ethyl 3 Methylimidazolium Dicyanamide in Advanced Material Systems

Synthesis of Nanomaterials within 1-Ethyl-3-methylimidazolium (B1214524) Dicyanamide (B8802431) Media

The unique physicochemical properties of ionic liquids (ILs), such as low vapor pressure, high thermal stability, and tunable solvent properties, make them excellent media for the synthesis and stabilization of nanomaterials. 1-Ethyl-3-methylimidazolium dicyanamide, [Emim][DCA], has emerged as a particularly interesting ionic liquid for this purpose due to its low viscosity and melting point. Its role often extends beyond that of a simple solvent, actively participating in the reaction as both a reducing agent and a stabilizing agent, thus offering a simplified and efficient route to nanoparticle synthesis.

Gold Nanoparticle Synthesis and Stabilization